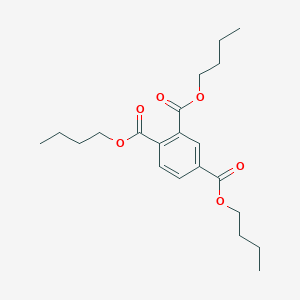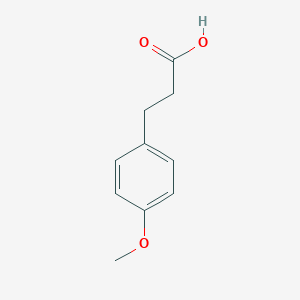
3-(4-メトキシフェニル)プロピオン酸
概要
説明
3-(4-Methoxyphenyl)propionic acid, also known as p-Methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of hydrocinnamic acid, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
3-(4-Methoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Research has shown that derivatives of 3-(4-Methoxyphenyl)propionic acid may have anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
Target of Action
3-(4-Methoxyphenyl)propionic acid (HMPA) is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . The primary target of HMPA is the GPR41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Mode of Action
HMPA interacts with its target, the GPR41 receptor, with greater affinity than HMCA . This interaction stimulates the lipid catabolism pathway, leading to anti-obesity effects and improvement of hepatic steatosis .
Biochemical Pathways
The biochemical pathways affected by HMPA involve the lipid catabolism pathway . The activation of the GPR41 receptor by HMPA stimulates this pathway, leading to improved hepatic lipid metabolism . Additionally, HMPA improves hepatic glucose metabolism and inhibits muscular lipid metabolism and protein catabolism .
Pharmacokinetics
After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream and reach the maximum concentration in 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Result of Action
The molecular and cellular effects of HMPA’s action include enhanced grip strength and inhibition of protein catabolism induced by exhaustive exercise . HMPA-administered groups significantly enhanced absolute grip strength and relative grip strength . Additionally, low-dose HMPA administration increased Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development .
Action Environment
The action of HMPA is influenced by the gut microbiota, which produces HMPA through the conversion of HMCA . This suggests that the gut microbiota and diet, which can affect the composition of the gut microbiota, may influence the action, efficacy, and stability of HMPA.
生化学分析
Biochemical Properties
It is known that it is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid
Cellular Effects
It is suggested that it has several beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies
Molecular Mechanism
It is known that it has a higher affinity for the GPR41 receptor than 4-hydroxy-3-methoxycinnamic acid . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)propionic acid vary with different dosages in animal models
Metabolic Pathways
3-(4-Methoxyphenyl)propionic acid is involved in the metabolic pathways of the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol.
Another method involves the reduction of 4-methoxycinnamic acid using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This method provides a straightforward route to obtain 3-(4-Methoxyphenyl)propionic acid with high yield.
Industrial Production Methods
In industrial settings, the production of 3-(4-Methoxyphenyl)propionic acid often involves the catalytic hydrogenation of 4-methoxycinnamic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 3-(4-methoxyphenyl)propanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation to form 4-hydroxyphenylpropanoic acid using reagents like boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Boron tribromide (BBr3) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 3-(4-Methoxyphenyl)propanol.
Substitution: 4-Hydroxyphenylpropanoic acid.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid:
3-(4-Cyanophenyl)propanoic acid: Contains a cyano group on the phenyl ring, which significantly alters its chemical properties.
3-(4-Bromophenyl)propanoic acid: Has a bromine atom on the phenyl ring, making it more reactive in substitution reactions.
Uniqueness
3-(4-Methoxyphenyl)propionic acid is unique due to its methoxy group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry for developing new therapeutic agents.
特性
IUPAC Name |
3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUFLISGGHNPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871855 | |
| Record name | 3-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1929-29-9, 25173-37-9 | |
| Record name | 3-(4-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(p-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1929-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1929-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
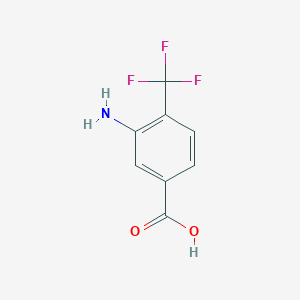
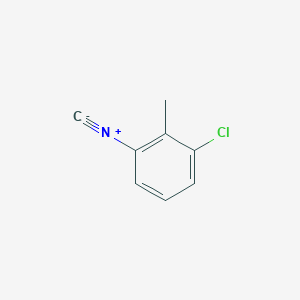
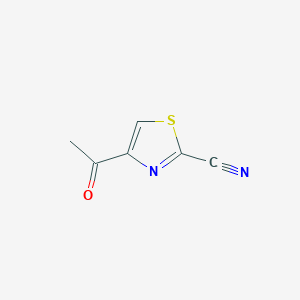
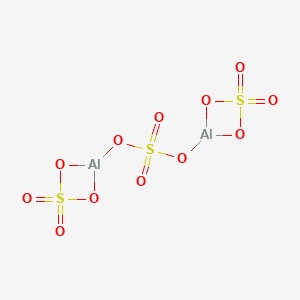
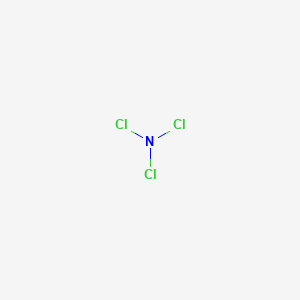

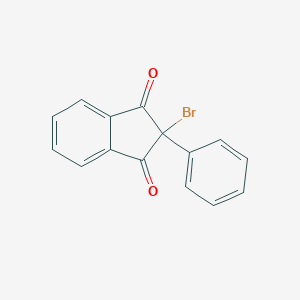
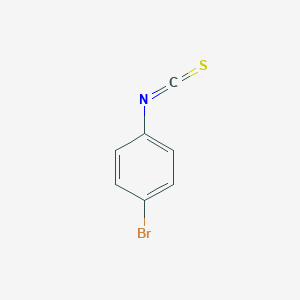
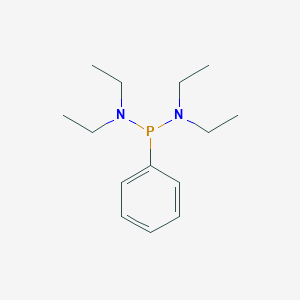
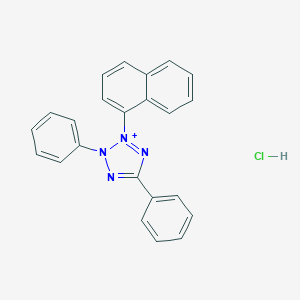
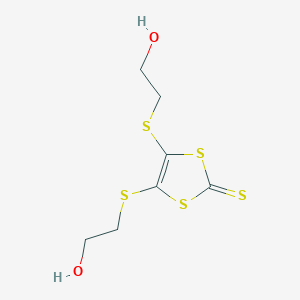
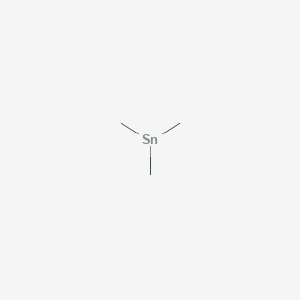
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
